molecular formula C11H14ClNO2S B4732852 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine

1-[(3-chlorobenzyl)sulfonyl]pyrrolidine

Cat. No. B4732852
M. Wt: 259.75 g/mol
InChI Key: GNFMRDWDCUIPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorobenzyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a sulfonyl pyrrolidine derivative that has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the cells. The compound has been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a key role in inflammation. The compound has also been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3-chlorobenzyl)sulfonyl]pyrrolidine has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to reduce the production of pro-inflammatory cytokines, leading to anti-inflammatory effects. In addition, the compound has been reported to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine in lab experiments include its potent biological activity, ease of synthesis, and availability. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the compound may exhibit off-target effects, leading to unwanted side effects.

Future Directions

There are several future directions for the study of 1-[(3-chlorobenzyl)sulfonyl]pyrrolidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is to study the structure-activity relationship of the compound to identify more potent analogs. Additionally, the compound can be used as a tool to study various signaling pathways in the cells, leading to a better understanding of their biological functions.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been reported to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-11-5-3-4-10(8-11)9-16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFMRDWDCUIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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